2-[(6-Amino-1,3-benzothiazol-2-yl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone
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Overview
Description
2-[(6-Amino-1,3-benzothiazol-2-yl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone is a complex organic compound that features a benzothiazole ring, an amino group, and a phenylpiperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-Amino-1,3-benzothiazol-2-yl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone typically involves multiple steps, starting with the preparation of the benzothiazole core. Common synthetic pathways include:
Diazo-Coupling: This method involves the reaction of aniline derivatives with diazonium salts to form benzothiazole derivatives.
Knoevenagel Condensation: This reaction involves the condensation of aldehydes or ketones with active methylene compounds in the presence of a base.
Biginelli Reaction: A multi-component reaction that synthesizes dihydropyrimidinones, which can be further modified to form benzothiazole derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are often employed to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-[(6-Amino-1,3-benzothiazol-2-yl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to amino groups.
Substitution: The benzothiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions include various substituted benzothiazole derivatives, which can be further modified for specific applications.
Scientific Research Applications
2-[(6-Amino-1,3-benzothiazol-2-yl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-tubercular activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(6-Amino-1,3-benzothiazol-2-yl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound’s benzothiazole ring is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-methylbenzothiazole: A structurally similar compound with a methyl group instead of the phenylpiperazine moiety.
2-[(6-Amino-1,3-benzothiazol-2-yl)sulfanyl]acetic acid: Another related compound with an acetic acid group instead of the ethanone moiety.
Uniqueness
2-[(6-Amino-1,3-benzothiazol-2-yl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone is unique due to its combination of a benzothiazole ring, an amino group, and a phenylpiperazine moiety. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.
Properties
Molecular Formula |
C19H20N4OS2 |
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Molecular Weight |
384.5 g/mol |
IUPAC Name |
2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone |
InChI |
InChI=1S/C19H20N4OS2/c20-14-6-7-16-17(12-14)26-19(21-16)25-13-18(24)23-10-8-22(9-11-23)15-4-2-1-3-5-15/h1-7,12H,8-11,13,20H2 |
InChI Key |
SMEGPSFNBFPBIT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NC4=C(S3)C=C(C=C4)N |
Origin of Product |
United States |
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